

The Structural Basis of TES-1025 Inhibition of Human ACMSD: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure of the human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD) in complex with its potent inhibitor, **TES-1025**. The contents herein are intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular interactions and therapeutic potential of targeting the ACMSD enzyme.

Executive Summary

Human α-amino-β-carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD) is a pivotal enzyme at a branch point of the de novo NAD+ synthesis pathway, making it a compelling therapeutic target for a variety of diseases, including inflammatory conditions, metabolic disorders, and age-related ailments.[1][2][3] **TES-1025** is the first nanomolar inhibitor of ACMSD, demonstrating a potent ability to modulate intracellular NAD+ levels.[1][4] This document elucidates the crystal structure of the human dimeric ACMSD in complex with **TES-1025**, revealing the precise molecular interactions that underpin its inhibitory mechanism. The structure, resolved at 2.5 Å, showcases **TES-1025** binding within the catalytic site, engaging with a crucial Zn2+ ion and residues from both monomers of the ACMSD homodimer.[1][2] This structural insight provides a foundational basis for the rational design of next-generation ACMSD inhibitors.



The ACMSD-TES-1025 Complex: Structural and Binding Data

The interaction between **TES-1025** and ACMSD is characterized by high affinity and specificity. The quantitative data pertaining to this interaction and the crystallographic structure are summarized below.

Inhibitor Affinity and Efficacy

Parameter	Value	Reference
Ki	0.85 ± 0.22 nM	[1][2][5]
IC50	13 nM	[1][4]

Crystallographic Data of the TES-1025-ACMSD Complex

Parameter	Value	Reference
PDB ID	7PWY	[1][6]
Method	X-RAY DIFFRACTION	[6]
Resolution	2.50 Å	[1][6]
R-Value Work	0.210	[1][6]
R-Value Free	0.252	[1][6]
Space Group	P 21 21 2	[1]
Unit Cell Dimensions (a, b, c)	153.3 Å, 92.5 Å, 103.9 Å	[1]
Total Structure Weight	153.6 kDa	[6]
Modeled Residue Count	1,289	[6]

Molecular Interactions at the Active Site

The crystal structure of the **TES-1025**-ACMSD complex reveals that the inhibitor binds in the catalytic site, which is formed at the interface of the two monomers of the homodimer.[1][2] The



catalytically active form of ACMSD is a homodimer, as a neighboring subunit contributes a critical arginine residue to the active site.[1]

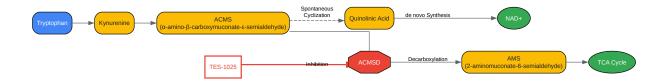
TES-1025's potent inhibition is achieved through a network of interactions with key residues and the catalytic Zn2+ ion:

- Coordination with Zn2+: The carboxyl group of TES-1025 directly coordinates with the Zn2+ metal ion.[4]
- Hydrogen Bonding: The carboxyl group also forms hydrogen bonds with Trp191 and interacts with Asp291 via a bridging water molecule.[4]
- Charge-Charge Interactions: The pyrimidine nitrogen of TES-1025 engages in a chargecharge interaction with the positively charged nitrogen of Arg47.[4]
- Hydrophobic Interactions: The 2-thienyl ring of the inhibitor is situated within a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[4]
- Dimeric Interface Interaction: **TES-1025** interacts with residues from both chains of the ACMSD dimer, stabilizing an inactive conformation.[1] A key interaction involves Arg243 from the adjacent monomer.[2]

Signaling Pathway Context: The Kynurenine Pathway and NAD+ Synthesis

ACMSD is a crucial regulator in the kynurenine pathway, which is the primary route for de novo NAD+ synthesis from tryptophan.[1] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to 2-aminomuconate-6-semialdehyde (AMS).[1] AMS is then further metabolized to enter the tricarboxylic acid (TCA) cycle.[1] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a precursor for NAD+ synthesis.[1] By inhibiting ACMSD, **TES-1025** effectively shunts the metabolic flux of tryptophan catabolism towards the production of quinolinic acid, thereby increasing intracellular NAD+ levels.[1][2]





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Figure 1: The Kynurenine Pathway and the inhibitory action of **TES-1025** on ACMSD.

Experimental ProtocolsProtein Expression and Purification of Human ACMSD

Recombinant human ACMSD (hACMSD) was expressed in Pichia pastoris cells.[1] The purification protocol involved the following steps:

- Cell Lysis: A pellet of P. pastoris cells was resuspended in a lysis buffer (10 mM potassium phosphate, pH 7.0, 50 mM NaCl, 1 mM DTT, 5 mM 2-mercaptoethanol, 1 mM PMSF, and a protease inhibitor cocktail).[1]
- Chromatography: The cell lysate was subjected to purification, likely involving affinity and size-exclusion chromatography, to obtain pure hACMSD.

Crystallization of the ACMSD-TES-1025 Complex

- Protein Preparation: The purified hACMSD was diluted tenfold with 50 mM potassium phosphate and 5 mM 2-mercaptoethanol, then concentrated by ultrafiltration to a final concentration of 4.5 mg/ml.[2]
- Crystallization Method: The sitting drop vapor diffusion method was employed for all crystallization trials.[2] TES-1025 was co-crystallized with the protein.

X-ray Diffraction Data Collection and Structure Determination

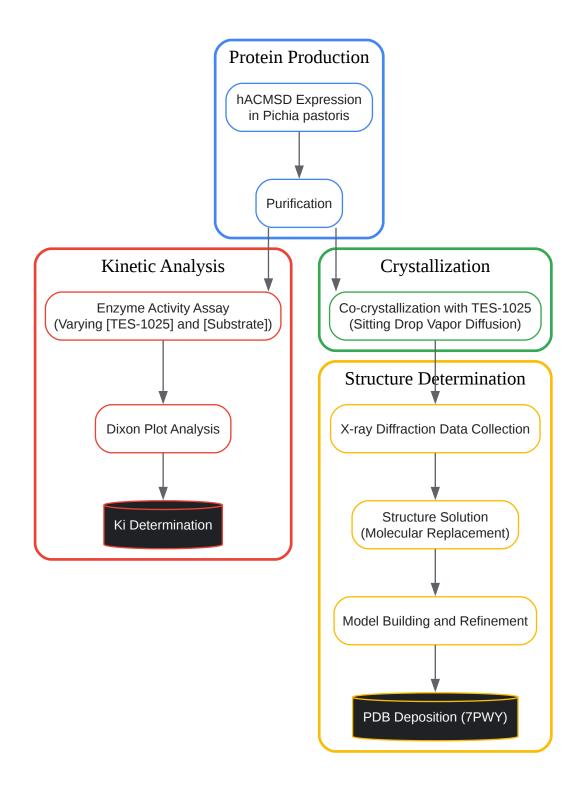


- Data Collection: Diffraction data were collected from the crystals and were integrated and scaled using the XDS/XSCALE program package.[1]
- Structure Solution: The crystal structure was solved by molecular replacement using the PHASER program, with a previously determined hACMSD structure (PDB code 4IH3) as the search model.[1]
- Model Building and Refinement: Automated model building was performed using the PHENIX suite, followed by manual fitting using COOT. The model was refined while monitoring Rwork, Rfree, and Ramachandran plot statistics.[1] The final coordinates and structure factors were deposited in the Protein Data Bank under the accession code 7PWY.
 [1][2]

Enzyme Kinetics Assay

The inhibitory kinetics of **TES-1025** on ACMSD were determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and the substrate, 2-amino 3-carboxymuconate 6-semialdehyde (ACMS).[1] Due to the tight binding of **TES-1025**, the Dixon method was used for the kinetic analysis.[1] The activity was monitored by the decrease in absorbance at 360 nm, corresponding to the consumption of ACMS.[7]





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Figure 2: Experimental workflow for the structural and kinetic characterization of the **TES- 1025**-ACMSD complex.

Conclusion



The detailed structural and functional data presented in this guide offer a clear and comprehensive understanding of the mechanism of action of **TES-1025**, a first-in-class, potent inhibitor of human ACMSD. The high-resolution crystal structure of the ACMSD-**TES-1025** complex provides an invaluable tool for the structure-based design of novel therapeutics targeting NAD+ metabolism for the treatment of a wide range of human diseases.

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